

An In-depth Technical Guide to Tripropylphosphine Oxide: Molecular Structure and Formula

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Compound of Interest

Compound Name: *Phosphine oxide, tripropyl-*

Cat. No.: *B073959*

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This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of tripropylphosphine oxide. Detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy are also presented.

Core Molecular Information

Tripropylphosphine oxide is an organophosphorus compound with the chemical formula C₉H₂₁OP.^[1]^[2] It belongs to the class of phosphine oxides, which are characterized by a phosphoryl group (P=O). The molecule consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three propyl groups.

Table 1: Chemical Identifiers and Basic Properties

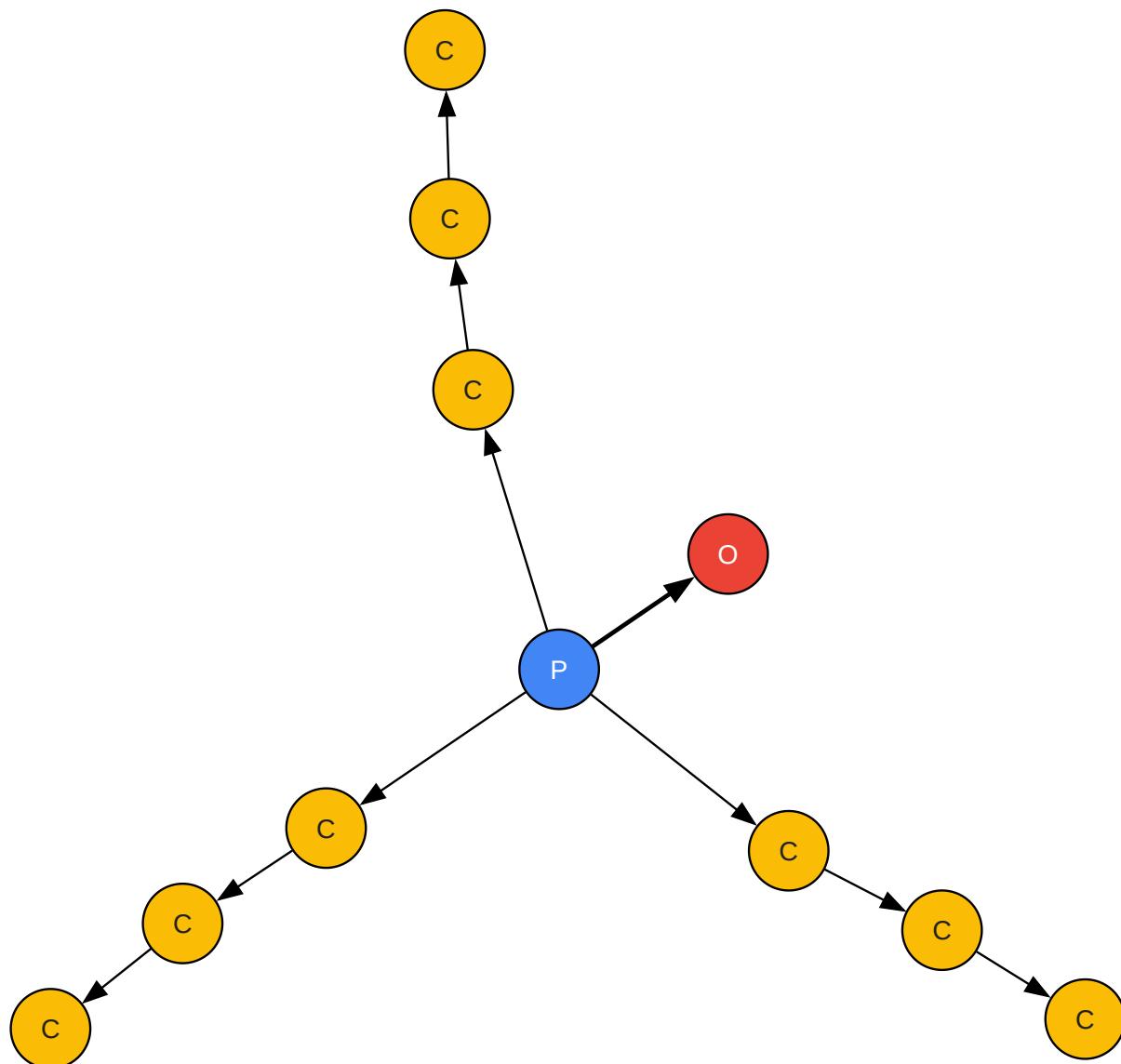
Property	Value	Reference
Molecular Formula	C ₉ H ₂₁ OP	[1] [2]
Molecular Weight	176.24 g/mol	[1]
CAS Number	1496-94-2	[1] [2]
IUPAC Name	Tripropylphosphane oxide	
Synonyms	Tri-n-propylphosphine oxide, TPPO	[1] [2]
Melting Point	39 °C	[3]

Molecular Structure and Crystallography

The three-dimensional arrangement of atoms in tripropylphosphine oxide has been determined by X-ray crystallography. The phosphorus atom is at the center of a tetrahedral geometry, bonded to the oxygen and the three carbon atoms of the propyl chains.

At present, specific, publicly available crystallographic information files (CIF) containing detailed bond lengths and angles for tripropylphosphine oxide (COD IDs: 7011520 and 7055704) require specialized database access to retrieve the full dataset. For illustrative purposes, the general structural features are depicted below.

Mandatory Visualization: Molecular Structure



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Caption: Ball-and-stick model of tripropylphosphine oxide.

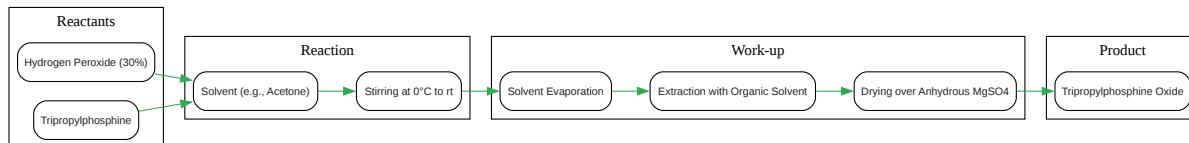
Experimental Protocols

Synthesis of Tripropylphosphine Oxide

The synthesis of tripropylphosphine oxide is typically achieved through the oxidation of its precursor, tripropylphosphine. While various oxidizing agents can be employed, a common and

effective method involves the use of hydrogen peroxide.

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of tripropylphosphine oxide.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve tripropylphosphine (1 equivalent) in a suitable solvent such as acetone or ethanol at 0°C under a nitrogen atmosphere.
- **Oxidation:** Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- **Work-up:** Once the reaction is complete, remove the solvent under reduced pressure. To the residue, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tripropylphosphine oxide. Further purification can be achieved by recrystallization or column chromatography.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of tripropylphosphine oxide. The key nuclei for analysis are ^1H , ^{13}C , and ^{31}P .

Table 2: Predicted NMR Spectroscopic Data for Tripropylphosphine Oxide

Nucleus	Chemical Shift (δ) Range (ppm)	Multiplicity	Coupling Constants (J) (Hz)
^{31}P	30 - 40	Singlet	-
^1H ($\alpha\text{-CH}_2$)	1.5 - 1.7	Multiplet	
^1H ($\beta\text{-CH}_2$)	1.4 - 1.6	Multiplet	
^1H ($\gamma\text{-CH}_3$)	0.9 - 1.0	Triplet	~7
^{13}C ($\alpha\text{-CH}_2$)	28 - 30		
^{13}C ($\beta\text{-CH}_2$)	16 - 18		
^{13}C ($\gamma\text{-CH}_3$)	15 - 17		

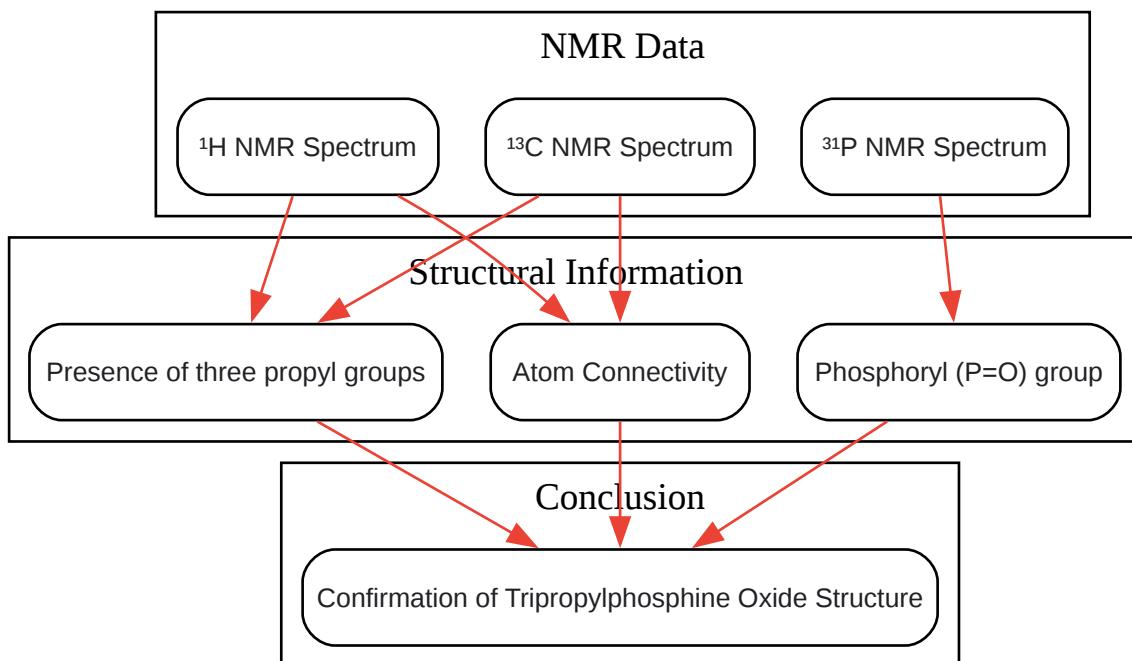
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Analysis:

- Sample Preparation: Prepare a solution of tripropylphosphine oxide (5-10 mg) in a deuterated solvent (e.g., CDCl_3 , 0.5-0.7 mL) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a longer acquisition time with more scans is typically required.

- ^{31}P NMR Spectroscopy: Acquire the phosphorus-31 NMR spectrum. This nucleus is highly sensitive, and spectra can be obtained relatively quickly. A spectral width of around 100 ppm centered at approximately 35 ppm is a suitable starting point. Use an external standard of 85% H_3PO_4 for referencing.

Logical Relationship: Spectroscopic Data Interpretation



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Caption: Logical flow for structure confirmation using NMR data.

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